molecular formula C18H15NO5 B2413006 Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate CAS No. 113459-58-8

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate

Cat. No. B2413006
M. Wt: 325.32
InChI Key: GLEZCEZHHPBIQY-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” is a chemical compound . It is related to the class of compounds known as isoindolines . Isoindolines are polycyclic compounds containing an isoindole moiety, which is a bicyclic compound that is aromatic and contains a 1,3-diazole fused to a benzene ring .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the compound “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction . This analysis revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature . For example, the synthesis of “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” involved desoxy-chlorination and subsequent reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, the IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is used in the synthesis of mesogenic Schiff bases, which are materials displaying liquid crystalline behavior. These bases are studied for their molecular structures and thermal behavior, with findings indicating enantiotropic liquid crystalline behavior and Nematic texture in some derivatives (Dubey et al., 2018).
  • Photocrosslinking in Polymers :

    • This compound is relevant in the study of photocrosslinking of polymers. Research has been done on homopolymers and copolymers containing related molecular structures, focusing on their photochemical behavior. These studies contribute to understanding how such compounds interact under UV irradiation, which is crucial in developing new materials with specific light-responsive properties (Fukuda & Nakashima, 1983).
  • Liquid-Crystalline Polyelectrolytes :

    • Side-chain liquid-crystalline polysiloxanes based on structures including methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate have been synthesized and characterized. These compounds are explored for their mesomorphic behavior and potential applications in areas like display technologies and sensors (Percec & Tomazos, 1993).
  • Molecular Synthesis and Characterization :

    • In the realm of organic chemistry, this compound is a key player in the synthesis of various molecular structures. Studies have been conducted on the synthesis and molecular characterization of related compounds, contributing to the broader understanding of organic synthesis methods and the properties of these compounds (Patel & Dhameliya, 2010).
  • Optical and Photophysical Properties :

    • The compound has been studied for its role in influencing the optical and photophysical properties of related molecules. Such research is significant in developing materials for applications like luminescent markers, sensors, and in photodynamic therapy (Kim et al., 2021).

Future Directions

The development of new synthetic procedures towards sulfonimidamides and sulfondiimides has been a topic of increased research interest since 2013 . The different aza-analogs of sulfonamides and sulfones have interesting properties for medicinal chemistry due to the (additional) nitrogen atom(s) . Therefore, “Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” and related compounds may have potential applications in medicinal chemistry.

properties

IUPAC Name

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEZCEZHHPBIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate

Synthesis routes and methods I

Procedure details

A solution of N-(2-hydroxyethyl)phthalimide (Aldrich, 19-1, 6.36 g, 33 mmol) and DEAD (5.7 mL, 36 mmol) in 25 mL THF and 10 mL DMF was added to a solution of methyl 4-hydroxybenzoate (1-2, 5.00 g, 33 mmol) and Ph3P (9.53 g, 36 mmol) in 100 mL THF during 1 h. After an additional hour the reaction was diluted with ether, washed twice with water, then 1N NaOH and brine, dried (MgSO4), filtered and concentrated. Flash chromatography (silica gel, CH2Cl2) provided 19-2 as a white solid.
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
9.53 g
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-(2-Bromoethoxy)benzoate (126.52 g) and 99.5 g of potassium salt of phthalimide were dissolved in 600 ml of N,N-dimethylformamide and the solution was stirred at 78°-80° C. for 2 hours. The reaction solution was poured over ice water and extracted with chloroform. The chloroform layer was washed with water twice, dried with anhydrous magnesium sulphate, and concentrated in vacuo whereupon the residue was crystallised. Ether was added to the residue and filtered to give crystals in 149.23 g (yield: 94%). M.p. 129°-130.5° C.
Quantity
126.52 g
Type
reactant
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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